![molecular formula C12H13NS B15209823 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 89506-58-1](/img/structure/B15209823.png)
1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound that combines the structural elements of thiophene and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a thiophene derivative with a cyclopentane-based precursor, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the development of organic semiconductors and materials for electronic applications.
Mechanism of Action
The mechanism by which 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological activities. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Pyrrole Derivatives: Compounds such as 1-methylpyrrole and 2,5-dimethylpyrrole are structurally related to the pyrrole component of the compound.
Uniqueness: 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique due to its fused ring system, which combines the properties of both thiophene and pyrrole. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
89506-58-1 |
|---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
1-methyl-2-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C12H13NS/c1-13-10-5-2-4-9(10)8-11(13)12-6-3-7-14-12/h3,6-8H,2,4-5H2,1H3 |
InChI Key |
DCZHBGGVAHSUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C=C1C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


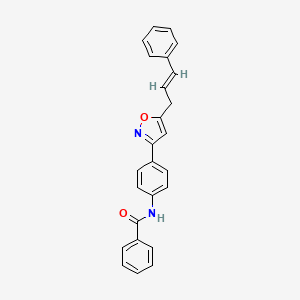
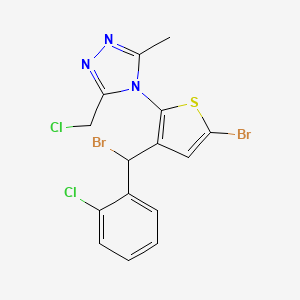
![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)
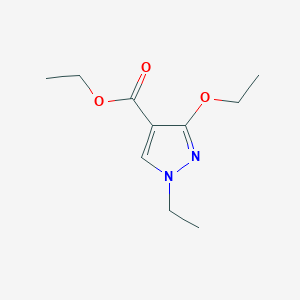
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

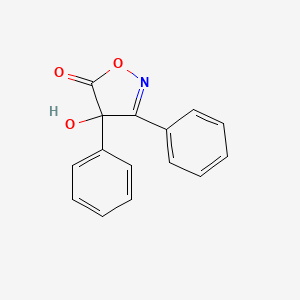
![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
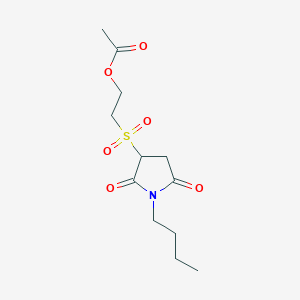
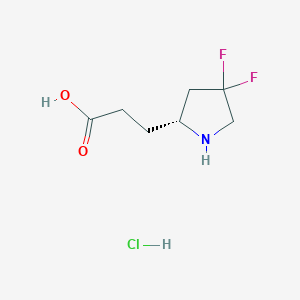
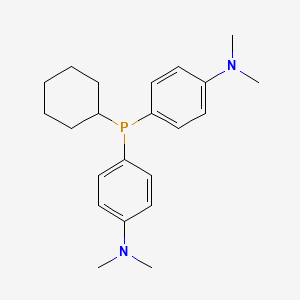
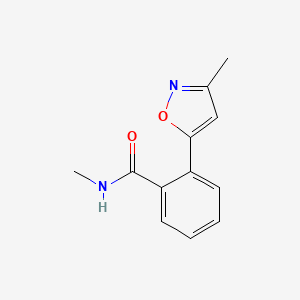
![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)
